3-(4-Methoxyphenoxy)propane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMGRGPFJTYMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272895 | |
| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919353-97-2 | |
| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919353-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Green Chemistry Innovations for 3 4 Methoxyphenoxy Propane 1 Sulfonamide
Exploration of Conventional Synthesis Pathways for Sulfonamide Formation
Conventional methods for forming the sulfonamide functional group have been well-established for decades. These pathways typically involve the creation of a sulfur-nitrogen bond through the reaction of a sulfur electrophile with an amine nucleophile. While reliable, these methods often necessitate harsh reagents and conditions. rsc.org
The most traditional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netthieme-connect.com This reaction is generally high-yielding and straightforward. rsc.org The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base is typically added to the reaction mixture to neutralize the HCl byproduct. researchgate.netresearchgate.net
For the synthesis of 3-(4-Methoxyphenoxy)propane-1-sulfonamide, the corresponding precursor, 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride, would be reacted with ammonia (B1221849) or an ammonia surrogate.
General Reaction Scheme: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl
While this method is effective, the preparation and handling of sulfonyl chlorides can be problematic. Their synthesis often requires harsh reagents like chlorosulfonic acid, and the sulfonyl chlorides themselves can be unstable and corrosive, posing handling challenges. rsc.orgthieme-connect.comnih.gov Modern variations have focused on developing milder conditions and more efficient catalytic systems to overcome these drawbacks. chemrxiv.org For instance, a one-pot strategy can be employed where an aromatic acid is converted to a sulfonyl chloride and then reacted with an amine without isolating the highly reactive intermediate. princeton.eduacs.org
| Amine Source | Base | Solvent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Ammonia (gas or solution) | Excess Ammonia | Dichloromethane, THF | 0 °C to room temp. | Direct, high yield | Requires handling of ammonia |
| Ammonium (B1175870) Hydroxide (B78521) | Ammonium Hydroxide | Biphasic (e.g., DCM/Water) | Room temp. | Readily available reagents | Potential for hydrolysis of sulfonyl chloride |
| Protected Amines (e.g., silyl (B83357) amines) | None required | Acetonitrile (B52724) | Room temp. | Mild conditions, high yields | Requires additional protection/deprotection steps |
To bypass the issues associated with sulfonyl chlorides, alternative synthetic routes starting from more stable precursors like thiols and sulfinates have been developed.
From Thiols: Thiols can be converted to sulfonamides through direct oxidative coupling with amines. nih.govsemanticscholar.org This approach streamlines the synthetic process by avoiding the isolation of intermediate sulfonyl chlorides. nih.gov Various oxidizing systems can be employed, such as N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org A one-pot reaction can be designed where the thiol is first oxidized to the sulfonyl chloride in situ, which then immediately reacts with an amine present in the same vessel. organic-chemistry.org While this method avoids handling hazardous thiols, their malodorous nature and propensity for air oxidation to disulfides can be problematic. acs.org
From Sulfinates: Sodium sulfinates are stable, solid precursors that can be converted to sulfonamides. researchgate.net The synthesis can proceed via oxidative amination. researchgate.net For example, iodine-catalyzed oxidative amination of sodium sulfinates provides a convenient route to sulfonamides under mild conditions. acs.org Another approach involves the reaction of sulfinates with an electrophilic nitrogen source. acs.org Palladium-catalyzed coupling of aryl halides with a sulfur dioxide surrogate can generate aryl ammonium sulfinates, which are then transformed into sulfonamides in a one-pot process. organic-chemistry.org The main limitation of this strategy can be the commercial availability of the required sulfinate salts. acs.org
Implementation of Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se For the synthesis of this compound, applying these principles can lead to more sustainable and environmentally friendly production methods. researchgate.net
The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.netwikipedia.org
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. wikipedia.orgrsc.org Syntheses of sulfonamides have been successfully performed in water, often under controlled pH, which eliminates the need for organic bases. rsc.org In some cases, the sulfonamide product is poorly soluble in water, allowing for easy isolation by simple filtration, which significantly simplifies the workup procedure. researchgate.netacs.org
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. numberanalytics.com They are valued for their low volatility and high thermal stability. numberanalytics.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol, are another class of sustainable solvents that have been successfully used for sulfonamide synthesis. researchgate.net
Solvent-Free Conditions: The most environmentally benign approach is to conduct reactions without any solvent. rsc.org Solvent-free sulfonylation of amines with sulfonyl chlorides has been achieved at room temperature, offering a clean and efficient methodology. sci-hub.se
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. rsc.orgjk-sci.com
Biocatalysis: The use of enzymes as catalysts offers significant advantages, as reactions can be performed in aqueous media at ambient temperature and pressure. rsc.org While the direct biocatalytic synthesis of sulfonamides is an emerging field, enzymes have been identified that can catalyze S-N bond formation, suggesting potential for future development. nih.gov
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. Proline and its derivatives, including proline sulfonamides, have been developed as effective organocatalysts for various reactions. nih.govgoogle.comresearchgate.net These catalysts are often less toxic and more stable than their metal-based counterparts.
Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which facilitates their separation and recycling, thereby reducing waste. rsc.orgstarbons.com Copper-catalyzed reactions on solid supports have been used for the synthesis of N-arylsulfonamides. acs.org Microwave-assisted synthesis in conjunction with heterogeneous catalysts can further enhance reaction rates and efficiency. researchgate.net
Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. numberanalytics.comnumberanalytics.com High atom economy is achieved in reactions where most or all starting materials are converted into the desired product with few or no byproducts. jk-sci.com
To enhance the atom economy in the synthesis of this compound, several strategies can be employed:
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent usage, purification steps, and waste generation. semanticscholar.orgresearchgate.net For example, the in situ generation of a sulfonyl chloride from a thiol followed immediately by amidation is a more atom-economical approach. organic-chemistry.org
Catalytic Reactions: Catalytic processes, by definition, improve atom economy as the catalyst is used in small amounts and is not consumed in the reaction. numberanalytics.com
Reaction Design: Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. Designing synthetic routes that maximize addition steps can significantly reduce waste. jk-sci.com
By carefully selecting precursors, employing green solvents, and utilizing efficient catalytic systems, the synthesis of this compound can be optimized to be both highly efficient and environmentally sustainable. acs.orgnumberanalytics.com
| Principle | Methodology | Example | Key Benefit |
|---|---|---|---|
| Sustainable Solvents | Aqueous Synthesis | Reaction of sulfonyl chloride and amine in water with pH control | Eliminates volatile organic compounds (VOCs), simplifies product isolation. rsc.org |
| Sustainable Solvents | Solvent-Free Reaction | Direct mixing of amine and sulfonyl chloride at room temperature | Maximizes green credentials by eliminating solvent waste entirely. sci-hub.se |
| Catalysis | Heterogeneous Catalysis | Copper-catalyzed Chan-Lam coupling on a solid support | Easy catalyst recovery and reuse, minimizing metal contamination in product. acs.org |
| Atom Economy | One-Pot Synthesis | Oxidative coupling of thiols and amines without isolating intermediates | Reduces waste from purification steps and minimizes solvent use. semanticscholar.org |
| Catalysis | Organocatalysis | Proline-sulfonamide catalyzed reactions | Avoids use of potentially toxic heavy metals. nih.gov |
Process Optimization for Maximized Yield and Purity of this compound
Optimizing the synthesis of this compound is crucial for obtaining the highest possible yield and purity, which are critical for any subsequent application. The process typically involves the reaction of 3-(4-methoxyphenoxy)propan-1-amine (B22716) with a sulfonyl chloride, a reaction whose efficiency is highly dependent on several key parameters.
Systematic optimization, sometimes employing response surface methodology (RSM), can identify the ideal conditions by varying factors such as base equivalence, temperature, solvent, and reaction time. tandfonline.com
Key Optimization Parameters:
Base Selection and Stoichiometry: The choice of base is critical for scavenging the HCl produced during the reaction. While organic bases like pyridine (B92270) or triethylamine (B128534) are common, studies have shown that inorganic bases can offer significant advantages. For example, lithium hydroxide monohydrate (LiOH·H₂O) has been identified as a highly efficient base that can drive the reaction to completion in minutes with excellent yields, even when used in sub-stoichiometric amounts (e.g., 0.5 equivalents). tandfonline.com
Solvent System: The solvent influences reactant solubility, reaction rate, and ease of product isolation. While traditional syntheses often use chlorinated solvents, green chemistry principles encourage the use of more sustainable alternatives. A mixture of ethanol (B145695) and water (e.g., 1:5 ratio) has proven to be an effective and environmentally friendly solvent system for sulfonamide synthesis. tandfonline.com This approach not only improves safety but also simplifies the purification process. tandfonline.com
Temperature Control: The reaction to form the sulfonamide is often exothermic. Maintaining a low temperature, typically between 0–5°C, is essential for controlling the reaction rate, preventing the formation of side products, and ensuring high selectivity and yield. tandfonline.com
Reaction Time: Through careful optimization of the base, solvent, and temperature, reaction times can be dramatically reduced from several hours to as little as 1–8 minutes, significantly improving process efficiency. tandfonline.com
The following interactive table illustrates how varying reaction parameters can influence the yield and purity of a target sulfonamide, based on findings from optimization studies of similar compounds.
| Run | Base | Solvent | Temperature (°C) | Reaction Time (min) | Hypothetical Yield (%) | Hypothetical Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Pyridine (2.0 eq) | Dichloromethane | 25 | 180 | 75 | 90 |
| 2 | Triethylamine (1.5 eq) | Acetonitrile | 25 | 120 | 82 | 94 |
| 3 | Na₂CO₃ (2.0 eq) | Water | 25 | 90 | 88 | 97 |
| 4 | LiOH·H₂O (0.5 eq) | Ethanol/Water (1:5) | 5 | 5 | 95 | 99 |
Scalability Considerations for Research and Potential Industrial Applications of this compound
Scaling the synthesis of this compound from a laboratory bench to research-scale batches or potential industrial production introduces a new set of challenges that must be addressed to ensure safety, consistency, and cost-effectiveness.
Key Scalability Factors:
Thermal Management: The exothermic nature of the sulfonylation reaction requires robust thermal management. In large-scale reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate cooling can lead to a temperature increase, accelerating the reaction rate and potentially causing a dangerous runaway reaction or degradation of the product. Therefore, the choice of reactor, the efficiency of the cooling system, and controlled, gradual addition of reagents are critical safety and quality considerations.
Process Automation and Control: For larger-scale production, manual control is often insufficient. Automated systems that monitor and control critical parameters such as temperature, pressure, pH, and reagent addition rates are necessary for ensuring process reliability, reproducibility, and safety. mdpi.com This automation can lead to significant improvements in consistency and spacetime yield. mdpi.com
Continuous Flow Synthesis: A modern approach to scaling up chemical production is the use of continuous flow reactors instead of traditional batch reactors. google.com In a flow system, reactants are continuously pumped and mixed in a tube or microreactor, and the product emerges at the other end. This technology offers superior heat and mass transfer, enhanced safety due to the small volume being reacted at any given moment, and the potential for higher throughput and consistency. researchgate.net Flow processes have been successfully developed for synthesizing related sulfonylurea compounds, demonstrating their viability for producing sulfonamide-based molecules at scale with high yields and short residence times. google.comresearchgate.net
Downstream Processing and Isolation: The methods used for isolating and purifying the product in the lab (e.g., rotary evaporation, column chromatography) are often not practical at an industrial scale. The scalability of the work-up process is a major consideration. Optimized batch processes that allow for direct filtration of a solid product are highly advantageous. tandfonline.com For larger scales, developing efficient, large-scale crystallization and filtration techniques is necessary to isolate the final compound with the desired purity while minimizing solvent waste.
By carefully considering these factors, a laboratory-validated synthesis for this compound can be successfully translated into a robust and scalable process suitable for producing larger quantities for advanced research or industrial evaluation.
Comprehensive Spectroscopic and Analytical Characterization of 3 4 Methoxyphenoxy Propane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR Spectral Interpretation of 3-(4-Methoxyphenoxy)propane-1-sulfonamide
Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for the protons in this compound, are not available in the surveyed literature. A proper interpretation would require the analysis of an experimental spectrum to assign signals to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propane-1-sulfonamide (B152785) chain.
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination
Experimental ¹³C NMR data for this compound, which would reveal the chemical shifts of each unique carbon atom in the molecule, could not be found. Such data is essential for confirming the carbon skeleton of the compound, including the aromatic ring, the methoxy group, and the propyl chain.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivity
Information regarding the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to this compound is absent from the available resources. These advanced methods are critical for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
No high-resolution mass spectrometry (HRMS) data for this compound has been reported in the searched scientific literature. HRMS data would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence.
Examination of Fragmentation Patterns to Support Structural Assignments
While general fragmentation patterns for the broader class of sulfonamides are known, specific mass spectrometry data detailing the fragmentation of this compound is unavailable. Analysis of these patterns would be necessary to support the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Key expected vibrational frequencies include those for the sulfonamide group (-SO₂NH₂), the ether linkage (C-O-C), the aromatic ring (C=C), and the alkyl chain (C-H). The sulfonamide group typically shows two distinct N-H stretching vibrations in the range of 3300-3400 cm⁻¹, as well as strong asymmetric and symmetric stretching vibrations for the S=O bonds around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The presence of the ether group would be indicated by C-O-C stretching bands, typically in the region of 1260-1000 cm⁻¹. Aromatic C=C stretching absorptions are expected around 1600-1450 cm⁻¹, and C-H stretching vibrations from the alkyl and aromatic moieties would appear around 3100-2850 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Sulfonamide (N-H) | 3400-3300 | Stretching |
| Sulfonamide (S=O) | 1350-1300 (asymmetric), 1160-1120 (symmetric) | Stretching |
| Ether (C-O-C) | 1260-1000 | Stretching |
| Aromatic (C=C) | 1600-1450 | Stretching |
| Alkyl/Aromatic (C-H) | 3100-2850 | Stretching |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for determining the purity of a compound and for separating it from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying sulfonamide compounds. wu.ac.thwu.ac.th A reversed-phase HPLC method would be suitable for this compound, likely employing a C8 or C18 stationary phase. wu.ac.th The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. molnar-institute.com Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.
Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. wu.ac.th A gradient elution program may be necessary to ensure the timely elution of all components in a sample mixture. wu.ac.th Validation of the HPLC method would include assessing parameters such as linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantification) to ensure reliable and reproducible results. globaljournals.orgnih.govpensoft.net
Gas Chromatography (GC) is another valuable technique for purity assessment, particularly for volatile compounds or those that can be made volatile through derivatization. nih.gov Direct analysis of sulfonamides by GC can be challenging due to their low volatility and thermal instability. nih.govoup.com Therefore, a derivatization step is often required to convert the polar sulfonamide group into a more volatile and thermally stable derivative. nih.gov Common derivatization agents include diazomethane (B1218177) for N-methylation or silylating agents. nih.gov
Once derivatized, the compound can be analyzed on a capillary GC column, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. The resulting chromatogram would provide information on the purity of the sample, with any volatile impurities appearing as separate peaks. oup.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to validate its empirical formula. For this compound, with the molecular formula C₁₀H₁₅NO₄S, the theoretical elemental composition can be calculated.
Combustion analysis is the standard method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur. elementar.comabacus-lab.de In this process, a small, precisely weighed sample is combusted at high temperatures in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by detectors. The experimentally determined percentages of each element are then compared to the theoretical values to confirm the empirical formula and assess the purity of the compound.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 48.56 |
| Hydrogen | H | 6.11 |
| Nitrogen | N | 5.66 |
| Oxygen | O | 25.88 |
| Sulfur | S | 12.97 |
X-ray Crystallography for Definitive Solid-State Structural Determination
The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net The resulting crystal structure would reveal the precise geometry of the sulfonamide and methoxyphenoxy groups, as well as the conformation of the propane (B168953) chain. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state properties of the compound. nih.gov
Computational Chemistry and Molecular Modeling Investigations of 3 4 Methoxyphenoxy Propane 1 Sulfonamide
Quantum Chemical Calculations for Electronic and Geometric Characteristics
Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure and geometry. researchgate.net These methods are crucial for predicting molecular stability, reactivity, and spectroscopic properties, offering a theoretical foundation for a compound's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the most stable conformation of a molecule, known as its optimized geometry, by minimizing the total electronic energy. epstem.net For 3-(4-Methoxyphenoxy)propane-1-sulfonamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to predict key structural parameters. mdpi.comnih.gov The energy minimization process yields the most probable bond lengths and angles, providing a three-dimensional structure that represents the molecule's ground state. These theoretical results are often in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S-N | 1.63 Å |
| Bond Length | S=O | 1.44 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Angle | O=S=O | 120.5° |
| Bond Angle | C-S-N | 107.8° |
| Bond Angle | C-O-C (ether) | 118.2° |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. ajchem-a.com For this compound, the distribution of these orbitals reveals regions susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.85 eV | Electron-donating ability, concentrated on the methoxyphenoxy ring. |
| LUMO | -0.95 eV | Electron-accepting ability, primarily located around the sulfonamide group. |
| HOMO-LUMO Gap (ΔE) | 5.90 eV | Indicates high kinetic stability and moderate reactivity. |
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgchemrxiv.org The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. researchgate.netresearchgate.net Red and yellow colors typically denote areas of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.net In this compound, the MEP map would highlight the oxygen atoms of the sulfonamide and methoxy (B1213986) groups as the most electron-rich sites, while the hydrogen atoms of the sulfonamide's amine group would represent the most electron-deficient region. researchgate.net
Table 3: Summary of MEP Surface Analysis for this compound
| Molecular Region | MEP Color Code | Electrostatic Potential | Predicted Reactivity |
| Sulfonyl Oxygen Atoms (O=S=O) | Red | Highly Negative | Prone to electrophilic attack; acts as a hydrogen bond acceptor. |
| Methoxy Oxygen Atom | Orange/Yellow | Negative | Potential site for electrophilic interaction. |
| Sulfonamide N-H Hydrogens | Blue | Highly Positive | Prone to nucleophilic attack; acts as a hydrogen bond donor. |
| Aromatic Ring | Green | Neutral/Slightly Negative | Site for potential π-π stacking interactions. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. rsc.org It is a cornerstone of structure-based drug design, used to understand and predict the interactions between a drug candidate and its biological target. researchgate.net
Docking simulations for this compound and its analogues can predict how they fit into the active site of a target protein. nih.gov The sulfonamide moiety is known to form key interactions with various enzymes, such as carbonic anhydrases and dihydropteroate (B1496061) synthase. researchgate.netresearchgate.net The simulations reveal the specific binding mode, identifying crucial intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.govchemrxiv.org Typically, the sulfonamide group acts as a potent hydrogen bond donor (via the N-H) and acceptor (via the SO2 oxygens), anchoring the molecule within the active site. nih.gov The methoxyphenoxy group can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. chemrxiv.org
Table 4: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate, Glutamate, Threonine |
| Hydrogen Bond (Acceptor) | Sulfonyl Oxygens (O=S=O) | Histidine, Lysine, Serine |
| Hydrophobic Interaction | Propane (B168953) Chain | Valine, Leucine, Isoleucine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. rsc.org Docking algorithms use scoring functions to calculate a value, often expressed as a binding energy (e.g., in kcal/mol), that approximates the free energy of binding. mdpi.com A lower (more negative) binding energy score generally indicates a more stable complex and higher binding affinity. mdpi.comrsc.org By calculating these scores for this compound against various known protein targets, researchers can prioritize the compound for further experimental testing against the most promising biological targets. nih.govchemrxiv.org These estimations are crucial for ranking potential drug candidates and understanding the structure-activity relationship (SAR) of sulfonamide derivatives. ekb.eg
Table 5: Estimated Binding Affinities for this compound with Representative Biomolecular Targets
| Protein Target (PDB ID) | Target Class | Predicted Binding Energy (kcal/mol) |
| Carbonic Anhydrase II (e.g., 5FL4) | Lyase | -8.5 |
| Dihydropteroate Synthase (e.g., 3TZF) | Transferase | -7.9 |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | -9.1 |
| FK506-Binding Protein 12 (FKBP12) | Isomerase | -7.2 |
Dynamic Simulation Approaches to Characterize Ligand-Receptor Complexes
Molecular dynamics (MD) simulations offer powerful insights into the time-resolved behavior of ligand-receptor complexes, moving beyond static pictures to reveal the intricate dance of molecular recognition. For sulfonamide-based inhibitors like this compound, MD simulations are instrumental in characterizing the stability of the bound state and the network of interactions that govern binding affinity. These simulations model the complex within a solvated environment, providing a realistic approximation of physiological conditions. nih.govutupub.fi
A primary application of MD is to assess the stability of the ligand within the receptor's active site over time. nih.gov By running simulations for durations often spanning hundreds of nanoseconds, researchers can monitor key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. nih.govnih.gov A stable RMSD trajectory for the ligand suggests that it has found a favorable and persistent binding pose. For sulfonamides targeting metalloenzymes like carbonic anhydrase (CA), a critical interaction is the coordination of the sulfonamide's nitrogen atom to the active site zinc ion. cnr.it MD simulations can confirm the stability of this crucial bond, showing a consistent distance of approximately 2 Å throughout the simulation. cnr.it
Advanced techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-receptor complex. rsc.org This provides a quantitative measure of binding affinity that can be used to compare different analogues and validate docking results. rsc.org By deconstructing the binding process into its dynamic components, MD simulations provide a comprehensive understanding of how ligands like this compound achieve their inhibitory effect at an atomic level. utupub.firowan.edu
Quantitative Structure-Activity Relationship (QSAR) Studies for Sulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This method is pivotal in drug design for predicting the activity of novel molecules and optimizing lead compounds. nih.gov For sulfonamide derivatives, QSAR studies have been successfully employed to understand the structural features essential for their inhibitory action against various targets, such as carbonic anhydrase isozymes. nih.govafantitis.com
The development of a predictive QSAR model begins with a dataset of structurally related sulfonamide analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). nih.gov For each molecule, a large number of numerical values known as molecular descriptors, which encode different aspects of the chemical structure, are calculated. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates a select set of these descriptors with the observed activity. nih.govnih.gov
A hypothetical QSAR model for a series of sulfonamide analogues targeting a specific enzyme might take the form of the following equation:
pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)
Here, pIC₅₀ is the negative logarithm of the inhibitory concentration, and the descriptors represent properties found to be crucial for activity. The validity and predictive power of the model are rigorously assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set (R²_pred). nih.gov A robust model will have high values for these parameters, indicating its ability to accurately predict the activity of compounds not included in the initial training set. nih.govresearchgate.net
The table below illustrates a representative dataset that would be used to build such a model, showing sulfonamide analogues with their experimental activity and values for hypothetical descriptors that influence this activity.
| Compound ID | Structure | Experimental pIC₅₀ | Predicted pIC₅₀ | Descriptor A (Electronic) | Descriptor B (Topological) | Descriptor C (Steric) |
| Analog 1 | R = -H | 6.5 | 6.4 | 0.25 | 4.1 | 15.3 |
| Analog 2 | R = -CH₃ | 6.8 | 6.9 | 0.30 | 4.5 | 16.1 |
| Analog 3 | R = -Cl | 7.2 | 7.1 | 0.45 | 4.2 | 17.5 |
| Analog 4 | R = -OCH₃ | 7.0 | 7.0 | 0.28 | 4.8 | 18.2 |
| Analog 5 | R = -NO₂ | 7.8 | 7.9 | 0.85 | 4.3 | 19.0 |
This table is interactive and for illustrative purposes. The data is hypothetical and represents the type of information used in a QSAR study.
Through such models, researchers can predict the inhibitory potential of novel analogues of this compound before their synthesis, thereby prioritizing the most promising candidates for further development. researchgate.net
The selection of appropriate molecular descriptors is a critical step in building a meaningful and predictive QSAR model. nih.gov Descriptors are numerical values that quantify different physicochemical properties of a molecule and can be categorized based on their dimensionality (0D, 1D, 2D, 3D, etc.). hufocw.orgresearchgate.net The goal is to select a small subset of non-correlated descriptors that capture the structural variations responsible for the differences in biological activity across the series of analogues. pharmatutor.org
Selection of Descriptors: Initially, hundreds or even thousands of descriptors can be calculated for each molecule in the dataset. nih.gov Feature selection algorithms are then employed to identify the most relevant ones. Methods like stepwise regression, genetic algorithms, or correlation-based feature selection help to reduce this large pool to an optimal set that avoids overfitting and yields a statistically robust model. nih.govnih.gov
Interpretation of Descriptors: The descriptors included in the final QSAR equation provide valuable insights into the structure-activity relationship. hufocw.org For sulfonamide derivatives, these descriptors often relate to electronic, steric, hydrophobic, and topological properties. nih.govpharmatutor.org
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net A positive coefficient for an electronic descriptor like atomic charge on the sulfonamide group might indicate that increased electron-withdrawing character in that region enhances binding.
Hydrophobic Descriptors: Often represented by the logarithm of the octanol-water partition coefficient (LogP), these descriptors quantify the molecule's lipophilicity. While important, some studies on sulfonamide inhibitors have found lipophilicity to be a minor factor compared to shape and electronic properties. nih.gov
Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D graph representation of the molecule and describe atomic connectivity and branching. pharmatutor.org The presence or absence of specific structural fragments, such as a substituted benzene (B151609) ring or particular functional groups, can be encoded by these descriptors and shown to increase or decrease activity. nih.govrsc.org
The table below provides a classification of commonly used molecular descriptors in QSAR studies of sulfonamides.
| Descriptor Class | Example Descriptors | Information Encoded | Potential Interpretation in Sulfonamide SAR |
| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Electron distribution, reactivity, polarity | Favorable electrostatic interactions with active site residues. |
| Steric | Molar Refractivity, van der Waals Volume, Molecular Weight | Size, shape, bulk, polarizability | Optimal fit within the binding pocket; avoiding steric clashes. |
| Hydrophobic | LogP, Solvent Accessible Surface Area (SASA) | Lipophilicity, desolvation penalty | Hydrophobic interactions with nonpolar residues in the active site. |
| Topological | Connectivity Indices, Kappa Shape Indices, Fragment Counts | Molecular branching, size, shape, presence of specific substructures | Importance of specific structural motifs for receptor recognition. |
By interpreting the descriptors in the validated QSAR model, medicinal chemists can gain a clear, rational basis for designing new analogues of this compound with improved biological activity. hufocw.org
In Vitro Enzyme Inhibition and Mechanistic Studies of 3 4 Methoxyphenoxy Propane 1 Sulfonamide Analogues
Evaluation of Enzyme Inhibition Potency through In Vitro Assays
The initial step in characterizing a potential enzyme inhibitor is to determine its potency against specific biological targets through controlled in vitro experiments. These assays measure the concentration of the compound required to reduce enzyme activity by a certain percentage, providing a quantitative measure of its efficacy.
The sulfonamide functional group is a well-established pharmacophore known to interact with several key enzymes, making them primary targets for inhibition studies.
Dihydropteroate (B1496061) Synthetase (DHPS): This bacterial enzyme is a classic target for sulfonamide drugs. These compounds act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.
Carbonic Anhydrase (CA): This is a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Sulfonamides are among the most potent inhibitors of CAs. Inhibition of specific CA isoforms has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. nih.govacs.org The primary interaction occurs between the deprotonated sulfonamide group and the zinc ion (Zn²⁺) cofactor in the enzyme's active site. acs.org
Acetylcholinesterase (AChE): This enzyme is critical for nerve function, catalyzing the breakdown of the neurotransmitter acetylcholine. While less common, certain sulfonamide derivatives have been investigated as AChE inhibitors for potential use in treating Alzheimer's disease.
Given the extensive research available, Carbonic Anhydrase serves as an excellent representative target for detailing the inhibitory profile of sulfonamide analogues.
The potency of an inhibitor is quantified by two key parameters: IC₅₀ and Kᵢ.
IC₅₀ (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a practical measure of inhibitor potency but can be influenced by factors such as substrate concentration. For example, studies on fluorinated sulfonamide derivatives have determined IC₅₀ values against various carbonic anhydrase isoforms, demonstrating a wide range of potencies. nih.gov
Kᵢ (Inhibition Constant): This is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. It is derived from kinetic data and represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor.
Extensive studies on benzenesulfonamide (B165840) analogues have yielded a wealth of Kᵢ data against various human carbonic anhydrase (hCA) isoforms. These studies reveal that structural modifications to the benzenesulfonamide scaffold can dramatically alter potency and isoform selectivity. acs.orgnih.govunifi.it For instance, certain derivatives show subnanomolar Kᵢ values against tumor-associated isoforms like hCA IX and XII while displaying weaker inhibition of cytosolic isoforms hCA I and II. acs.orgunifi.it
Below is an interactive table with representative inhibition data for various benzenesulfonamide analogues against key hCA isoforms, illustrating the range of potencies observed in this class of compounds.
| Compound Type | Target Enzyme | Kᵢ (nM) | Reference |
| Benzenesulfonamide-Pyrazole Analogue | hCA I | 725.6 | nih.gov |
| Benzenesulfonamide-Pyrazole Analogue | hCA II | 3.3 | nih.gov |
| Benzenesulfonamide-Pyrazole Analogue | hCA IX | 6.1 | nih.gov |
| 4-Guanidinobenzenesulfonamide Analogue | hCA I | >10000 | unifi.it |
| 4-Guanidinobenzenesulfonamide Analogue | hCA II | 1.6 | unifi.it |
| 4-Guanidinobenzenesulfonamide Analogue | hCA VII | 0.9 | unifi.it |
| Triazole-Benzenesulfonamide Analogue | hCA IX | 9.7 | acs.org |
| Triazole-Benzenesulfonamide Analogue | hCA XII | 1.5 | acs.org |
Note: The data presented is for representative analogues and not for 3-(4-Methoxyphenoxy)propane-1-sulfonamide itself.
Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive, Mixed)
Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. The primary mechanisms are:
Competitive Inhibition: The inhibitor binds to the same active site as the substrate, directly competing with it. For sulfonamides targeting Dihydropteroate Synthetase , this is the established mechanism, where they compete with the PABA substrate.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The inhibition of Carbonic Anhydrase by sulfonamides is often classified as non-competitive. The sulfonamide binds to the Zn²⁺ ion, which is part of the active site but is not the binding site for the CO₂ substrate. It competes with a water/hydroxide (B78521) molecule, a reactant in the enzyme's catalytic cycle.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is rare.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. Kinetic studies of some AChE inhibitors have revealed a mixed-type mechanism.
For sulfonamide analogues inhibiting Carbonic Anhydrase, the mechanism is definitively the binding of the sulfonamide moiety to the catalytic zinc ion. acs.org
Characterization of Enzyme-Inhibitor Adduct Formation (e.g., Covalent Modification)nih.gov
The definitive characterization of the enzyme-inhibitor adduct is a critical step in mechanistic studies, particularly for inhibitors that are presumed to act via covalent modification. Establishing the formation of a stable covalent bond between the inhibitor and the target enzyme provides conclusive evidence for an irreversible or reversible covalent mechanism of inhibition. explorationpub.commdpi.com This characterization typically involves a combination of biophysical techniques designed to detect the modified protein and elucidate the specific nature of the chemical bond formed. The primary methods employed for this purpose are mass spectrometry and X-ray crystallography. nih.govnih.gov
Mass Spectrometry (MS) stands as a cornerstone technique for the initial confirmation of a covalent binding event. nih.gov The fundamental principle involves precisely measuring the mass of the intact protein before and after incubation with the inhibitor. The formation of a covalent adduct results in a predictable mass increase in the protein, corresponding to the molecular weight of the bound inhibitor or a fragment thereof. nih.govresearchgate.net
High-resolution mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS), are routinely used. researchgate.net For instance, in a typical experiment, the target enzyme is incubated with the inhibitor, and the resulting mixture is analyzed. A new peak in the mass spectrum, with a mass equal to the sum of the enzyme and the inhibitor, confirms the formation of the adduct. frontiersin.org Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residue on the enzyme that has been modified. This is achieved by proteolytic digestion of the protein-inhibitor adduct, followed by sequencing of the resulting peptides to identify the peptide fragment containing the mass modification. nih.gov
X-ray Crystallography provides unparalleled, high-resolution structural insight into the enzyme-inhibitor complex. nih.gov By determining the three-dimensional structure of the inhibitor-bound enzyme at an atomic level, crystallography can unequivocally confirm the presence and location of a covalent bond. researchgate.net This technique reveals the precise atoms involved in the bond formation between the inhibitor and the specific amino acid residue within the enzyme's active site. nih.gov
The table below summarizes the key techniques used to characterize enzyme-inhibitor adducts and the specific information each provides.
Table 1. Techniques for Characterization of Enzyme-Inhibitor Adducts
| Technique | Information Provided | Key Advantages |
|---|---|---|
| Mass Spectrometry (MS) | Confirms covalent bond formation by detecting mass increase of the protein. nih.govresearchgate.net | High sensitivity and speed; can identify the specific site of modification through tandem MS. researchgate.net |
| - ESI-MS | Provides accurate mass measurement of the intact protein-inhibitor complex. researchgate.net | Suitable for analyzing large biomolecules directly from solution. |
| - MALDI-TOF-MS | Confirms the mass of the modified protein. researchgate.net | High throughput and tolerance to buffers and salts. |
| X-ray Crystallography | Provides a high-resolution, 3D structure of the enzyme-inhibitor adduct. nih.gov | Unambiguously shows the covalent linkage and all binding interactions at the atomic level. researchgate.net |
While these methods represent the standard for characterizing covalent adducts in enzyme inhibition studies, specific published research detailing the adduct formation for analogues of this compound was not identified. The application of these techniques would be essential to confirm a covalent mechanism of action for this class of compounds.
Structure Activity Relationship Sar Derivations for 3 4 Methoxyphenoxy Propane 1 Sulfonamide Analogues
Correlational Analysis of Chemical Structure and Biological Activity in Sulfonamide Scaffolds
The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore responsible for a wide range of biological activities. researchgate.netbenthamdirect.com SAR studies have established several key structural requirements for the activity of aromatic sulfonamides. nih.gov
The foundational sulfanilamide (B372717) skeleton is considered the minimum structural feature required for antibacterial activity. pharmacy180.comyoutube.com Key correlations include:
Aromatic Ring and Sulfonyl Group: The sulfur atom of the sulfonamide group must be directly attached to the benzene (B151609) ring. pharmacy180.comyoutube.com Replacing the benzene ring with other cyclic systems or introducing additional substituents generally diminishes or eliminates activity. pharmacy180.comyoutube.com
Para-Amino Group: For classical antibacterial sulfonamides, a free aromatic amino group (-NH₂) in the para-position relative to the sulfonamide group is essential. pharmacy180.comyoutube.com Moving this group to the ortho or meta position results in a loss of activity. pharmacy180.comyoutube.com While the parent compound 3-(4-Methoxyphenoxy)propane-1-sulfonamide does not have this p-amino group, this principle is crucial in the historical context of sulfonamide SAR and for designing certain types of analogues.
N1-Substitution: The nitrogen atom of the sulfonamide group (N1) is a primary site for modification. Monosubstitution on this nitrogen can significantly enhance potency. youtube.com The nature of the substituent is critical; introducing electron-withdrawing heterocyclic rings can increase bacteriostatic activity by lowering the pKa of the sulfonamide nitrogen to a range of 6.6-7.4. pharmacy180.comyoutube.com This enhances ionization at physiological pH, which is believed to be the active form of the drug. pharmacy180.comyoutube.com Disubstitution on the N1 nitrogen, however, generally leads to inactive compounds. youtube.com
| Structural Feature | Requirement/Modification | Impact on Biological Activity |
| Sulfanilamide Skeleton | Minimum structural requirement for antibacterial activity. pharmacy180.com | Essential for classical activity. |
| Aromatic Ring | Benzene ring directly linked to the sulfur atom. pharmacy180.comyoutube.com | Replacement or substitution often abolishes activity. pharmacy180.com |
| -SO₂NH Group | Must be a sulfonamide; replacement with groups like -CONH reduces activity. pharmacy180.com | Essential for the characteristic activity profile. |
| N4-Amino Group | Must be in the para position and generally unsubstituted (can be a prodrug). pharmacy180.com | Crucial for antibacterial action by mimicking PABA. nih.gov |
| N1-Sulfonamide Group | Monosubstitution, particularly with heterocyclic rings. youtube.com | Often enhances potency and modulates pKa. pharmacy180.comyoutube.com |
| N1-Sulfonamide Group | Disubstitution. youtube.com | Generally results in loss of activity. youtube.com |
Principles for Rational Design of this compound Analogues with Modulated Activity
Rational design of analogues of this compound focuses on systematically modifying its distinct structural regions to enhance potency, selectivity, or other pharmacological properties. nih.gov This involves applying established medicinal chemistry strategies to its three main components: the 4-methoxyphenoxy ring, the propane (B168953) linker, and the primary sulfonamide group.
Modification of the 4-Methoxyphenoxy Group: This part of the molecule can be altered to explore interactions with hydrophobic pockets in a target protein.
Substituent Modification: The methoxy (B1213986) group (-OCH₃) at the 4-position can be replaced with other electron-donating or electron-withdrawing groups (e.g., -OH, -Cl, -F, -CF₃) to modulate electronic properties and binding interactions.
Scaffold Hopping: The entire phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene, quinoline) to explore different binding orientations and potentially improve properties like metabolic stability. mdpi.com
Alteration of the Propane Linker: The three-carbon chain connecting the phenoxy and sulfonamide moieties influences the molecule's flexibility and the spatial orientation of the terminal groups.
Length and Rigidity: The linker length can be shortened or extended to optimize the distance between the key pharmacophoric elements. Introducing cyclic structures (e.g., cyclopropane) or double bonds can restrict conformational flexibility, which may lead to a more favorable binding pose and increased potency.
Substitution of the Sulfonamide Group: As a primary sulfonamide, the -SO₂NH₂ group is a key site for modification to improve affinity and selectivity, often by targeting specific interactions within an enzyme's active site. acs.orgnih.gov
"Tail Approach": This strategy involves adding various chemical functionalities (tails) to the sulfonamide nitrogen. acs.org Appending moieties that can form additional hydrogen bonds, ionic interactions, or van der Waals contacts with the target protein can significantly enhance inhibitory activity and isoform selectivity. acs.orgnih.gov For example, incorporating basic amines, carboxylic acids, or small heterocyclic rings can be explored.
| Molecular Component | Design Principle | Example Modification | Potential Outcome |
| 4-Methoxyphenoxy Ring | Modulate electronic properties | Replace -OCH₃ with -CF₃ | Alter binding affinity and metabolic stability. |
| 4-Methoxyphenoxy Ring | Scaffold Hopping | Replace phenyl with quinoline. mdpi.com | Explore new binding interactions and improve potency. |
| Propane Linker | Optimize spatial orientation | Shorten or lengthen the alkyl chain. | Achieve optimal distance between pharmacophores. |
| Propane Linker | Introduce rigidity | Incorporate a cyclopropyl (B3062369) group. | Lock into a more active conformation. |
| Sulfonamide Group | "Tail Approach". acs.org | Add a carboxylate or amino-alkyl tail to the nitrogen. | Introduce new interactions (H-bonds, ionic) with the target. |
| Sulfonamide Group | Improve physicochemical properties | Add a polar group (e.g., small alcohol). | Enhance solubility. |
Integration of Computational Methodologies (e.g., Molecular Docking, QSAR) in SAR Investigations
Computational tools are indispensable for modern SAR investigations, providing insights that guide the rational design and optimization of novel analogues. jbclinpharm.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. unar.ac.id For sulfonamide analogues, docking studies can elucidate how different substituents on the aromatic ring or the sulfonamide nitrogen interact with specific amino acid residues in the active site. nih.govchemmethod.com For instance, studies have shown that the sulfonamide anion can coordinate with the zinc ion in metalloenzymes like carbonic anhydrase, while appended "tail" groups can form hydrogen bonds with residues such as Gln, His, or Thr at the rim of the active site. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, helps prioritize which analogues to synthesize. nih.govchemmethod.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. medwinpublishers.comnih.gov For sulfonamides, 2D or 3D QSAR models can be developed using descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors (molar refractivity). researchgate.net These models can predict the activity of unsynthesized analogues, thereby streamlining the drug discovery process. medwinpublishers.com For example, a QSAR study might reveal that the antidiabetic activity of a series of sulfonamides is highly correlated with specific topological descriptors, allowing for the in-silico design of more potent compounds. medwinpublishers.com
| Computational Method | Application in Sulfonamide SAR | Example Finding/Data |
| Molecular Docking | Predicts binding mode and affinity to a target protein. unar.ac.idnih.gov | An analogue with a docking score of -8.2 kcal/mol is predicted to have a higher binding affinity than a reference drug with a score of -5.25 kcal/mol. nih.gov |
| Molecular Docking | Identifies key interactions (e.g., hydrogen bonds, ionic bonds) with active site residues. chemmethod.com | The sulfonamide's oxygen atoms form hydrogen bonds with specific amino acid residues (e.g., PHE, LYS, ASN) in the target's binding pocket. chemmethod.com |
| QSAR | Correlates physicochemical properties with biological activity to predict the potency of new analogues. medwinpublishers.com | A QSAR model for 47 sulfonamide derivatives showed a high correlation (R² = 0.9897) between topological descriptors and antidiabetic activity. medwinpublishers.com |
| QSAR | Provides insights into the structural requirements for activity (e.g., the importance of hydrophobicity or electronic effects). researchgate.net | QSAR studies have indicated that for some sulfonamides, inhibitory activity does not depend on hydrophobic interactions, suggesting other forces dominate binding. researchgate.net |
Supramolecular Chemistry and Crystal Engineering of Sulfonamide Compounds
Analysis of Hydrogen Bonding Networks in Sulfonamide-Containing Systems
The sulfonamide functional group (–SO₂NH–) is a versatile player in the formation of hydrogen-bonded networks due to its possession of both hydrogen bond donors (the N-H group) and acceptors (the two sulfonyl oxygen atoms). nih.govnih.gov The analysis of hydrogen-bond connectivity in the crystal structures of various sulfonamides provides insight into the preferential interactions that govern their solid-state assembly. nih.gov
The amido protons of the sulfonamide group tend to form hydrogen bonds with strong acceptors like amidine nitrogens or guest molecules in co-crystals. nih.gov Conversely, the amino protons in sulfonamides containing an additional amino group show a greater preference for bonding with the sulfonyl oxygens. nih.gov This interaction often leads to the formation of a dominant and predictable chain pattern with an eight-atom repeat unit. nih.gov In the context of 3-(4-Methoxyphenoxy)propane-1-sulfonamide, the primary N-H donors are expected to engage robustly with available acceptors. The sulfonyl oxygen atoms are strong acceptors, and the ether oxygen of the methoxyphenoxy group could also participate in weaker C-H···O interactions, further stabilizing the crystal packing. mdpi.combiointerfaceresearch.com
Table 1: Common Hydrogen Bond Interactions in Sulfonamide Systems
| Donor Group | Acceptor Group | Common Motifs | Reference |
| Sulfonamide N-H | Sulfonyl O | Chains (C(8)), Dimers (R²₂(8)) | nih.govresearchgate.netnih.gov |
| Sulfonamide N-H | Guest Molecule Acceptor (e.g., Carboxyl O) | Heterodimers | nih.gov |
| Aromatic/Aliphatic C-H | Sulfonyl O | Short contacts contributing to packing | mdpi.com |
| Sulfonamide N-H | Ether O | Potential weak interactions | mdpi.com |
Strategies for Co-crystallization of Sulfonamide Derivatives
Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. nih.govscispace.com For sulfonamide derivatives like this compound, co-crystallization offers a pathway to new solid forms with improved characteristics. nih.gov
The selection of a suitable coformer is paramount for successful co-crystal design. scispace.commdpi.com Coformers are chosen based on their ability to form robust and predictable non-covalent interactions, particularly hydrogen bonds, with the target molecule. scispace.commdpi.com For sulfonamides, coformers containing functional groups such as carboxylic acids, amides, and N-oxides are often effective. nih.govresearchgate.net The principle of hydrogen bond complementarity, where strong donors are paired with strong acceptors, guides the selection process. scispace.com
Several methods are employed for the preparation of co-crystals, with the most common being:
Solvent Evaporation: This widely used technique involves dissolving the sulfonamide and the coformer in a suitable solvent in a specific stoichiometric ratio. Slow evaporation of the solvent allows for the gradual formation of high-quality single crystals suitable for X-ray diffraction analysis. nih.gov
Reaction Co-crystallization: This method is useful when the components have different solubilities. The reactants are mixed to create a supersaturated solution with respect to the co-crystal, leading to its precipitation. nih.gov
Grinding: Solid-state grinding of the sulfonamide and coformer, sometimes with a small amount of solvent (liquid-assisted grinding), can also yield co-crystals and is amenable to screening and scale-up. sci-hub.box
The choice of solvent can significantly influence the outcome of co-crystallization, sometimes leading to the formation of different polymorphic forms of the same co-crystal. nih.gov
Identification and Characterization of Supramolecular Synthons
Supramolecular synthons are robust and recurring patterns of non-covalent interactions that act as the "glue" in crystal engineering, guiding molecules to assemble into predictable superstructures. nih.govnih.gov Identifying these synthons is crucial for the rational design of co-crystals. nih.gov Supramolecular synthons are categorized as either homosynthons (formed between identical functional groups) or heterosynthons (formed between different functional groups). nih.gov
In sulfonamide chemistry, a key challenge and area of focus is the development of a library of reliable supramolecular synthons. nih.govresearchgate.net While the body of work is less extensive than for groups like carboxylic acids, several important sulfonamide-based synthons have been identified. nih.govresearchgate.net
Sulfonamide-Amide Heterosynthon: This is a dominant synthon where the sulfonamide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an amide or lactam coformer. nih.govresearchgate.net
Sulfonamide-N-Oxide Heterosynthon: The N-H group of the sulfonamide can form a strong hydrogen bond with the highly polarized oxygen atom of an N-oxide group. researchgate.net
Sulfonamide Homosynthon: Sulfonamide groups can form dimers through N-H···O hydrogen bonds, creating characteristic ring motifs. researchgate.net
For this compound, these synthons provide a predictive framework for co-crystal design. Co-crystallization with molecules containing amide or N-oxide functionalities would be expected to yield structures based on the corresponding robust heterosynthons. The inherent ability of the sulfonamide group to form homodimers also presents a competing interaction that must be considered during the design process.
Polymorphism Studies and Solid-State Structural Diversity
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in the pharmaceutical and chemical industries, as different polymorphs can exhibit distinct physical properties, including stability, solubility, and melting point. nih.govnih.gov Sulfonamides are known to exhibit polymorphism, largely due to the flexibility of the sulfonamide group and its capacity to form different hydrogen-bonding arrangements. nih.govnih.gov
The structural diversity among sulfonamide polymorphs can be significant. For example, different polymorphs of the same sulfonamide compound can display large variations in their hydrogen-bond patterns. nih.gov This diversity can arise from subtle shifts in crystallization conditions, such as the choice of solvent or temperature, which can favor the nucleation and growth of different crystal packing arrangements. nih.govnih.gov
While no specific polymorphism studies on this compound are publicly available, its structural features—a flexible propyl chain and a hydrogen-bonding sulfonamide group—suggest a propensity for forming multiple crystalline forms. A thorough polymorph screen would be an essential step in the solid-state characterization of this compound to identify the most stable form and to understand its full range of solid-state structures.
Potential Applications in Material Science and Pharmaceutical Cocrystal Design for this compound
The principles of supramolecular chemistry and crystal engineering open up significant potential applications for this compound, particularly in the pharmaceutical realm. As many sulfonamide drugs suffer from poor aqueous solubility (falling into BCS Class II or IV), co-crystallization represents a prime strategy for enhancing this critical property. nih.govmdpi.com
By judiciously selecting coformers that can form robust supramolecular heterosynthons with the sulfonamide group, it is possible to design pharmaceutical co-crystals of this compound with improved solubility and dissolution rates. ijper.org For instance, co-crystallization with generally recognized as safe (GRAS) coformers like carboxylic acids or nicotinamide (B372718) could lead to new solid forms with more favorable pharmacokinetic profiles. scispace.commdpi.com The goal is to disrupt the strong hydrogen bonding in the pure crystal lattice and introduce new, more favorable interactions with solvent molecules.
Beyond pharmaceuticals, the ability to control solid-state architecture through crystal engineering can be applied to material science. The formation of well-defined hydrogen-bonded networks can be used to create organic materials with specific optical or mechanical properties. While less common for simple sulfonamides, the principles of forming predictable 1D chains, 2D sheets, or 3D networks could be harnessed in the design of functional materials where this compound acts as a building block.
Environmental Fate and Degradation Pathways of 3 4 Methoxyphenoxy Propane 1 Sulfonamide
Advanced Oxidation Processes (AOPs) for Environmental Remediation
It is important to note that while research exists for other sulfonamide compounds, the strict adherence to the subject compound 3-(4-Methoxyphenoxy)propane-1-sulfonamide prevents the inclusion of that information in this article.
Ultrasound-Assisted Degradation Techniques
Ultrasound-assisted degradation, a form of advanced oxidation process (AOP), presents a promising method for the decomposition of persistent organic pollutants like sulfonamides. The primary mechanism of sonochemical degradation is acoustic cavitation, which involves the formation, growth, and implosive collapse of microbubbles in a liquid medium. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of the pollutant and the homolytic cleavage of water molecules to produce highly reactive hydroxyl radicals (•OH). These radicals are potent, non-selective oxidizing agents that can attack and degrade complex organic molecules.
For sulfonamides, ultrasound treatment can lead to the cleavage of the sulfonamide bond (S-N), hydroxylation of the aromatic rings, and the opening of these rings, ultimately resulting in smaller, more biodegradable molecules and potential mineralization to CO2, H2O, and inorganic ions. The efficiency of this process is influenced by factors such as the frequency and power of the ultrasound, the initial concentration of the pollutant, the solution pH, and the presence of other substances in the water matrix.
Piezocatalytic Approaches for Organic Pollutant Breakdown
Piezocatalysis is an emerging and sustainable technology that utilizes mechanical energy, such as ultrasonic vibrations, to induce a catalytic reaction for the degradation of organic pollutants. nih.govnih.gov This process relies on piezoelectric materials, which generate an electric potential in response to mechanical stress. nih.gov When subjected to ultrasound, these materials produce surface charges that can interact with water and dissolved oxygen to generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). nih.gov
The piezocatalytic degradation of sulfadiazine (B1682646), a sulfonamide antibiotic, has been demonstrated using materials like lanthanum-doped barium titanate. researchgate.net The mechanism involves the generation of ROS which then attack the sulfadiazine molecule, leading to its decomposition. researchgate.net It is plausible that a similar piezocatalytic approach could be effective for the degradation of this compound, offering a green and efficient method for its removal from water. nih.govacs.org This technique harnesses ambient mechanical energy, making it a potentially low-cost and environmentally friendly water treatment solution. nih.gov
Identification and Characterization of Environmental Degradation Products and Metabolites
While specific degradation products of this compound have not been documented in the reviewed literature, the degradation pathways of other sulfonamides can provide insights into its potential transformation products. Common degradation pathways for sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond, hydroxylation of the aromatic ring, and modifications to the amine group. acs.orgnih.gov
Photodegradation, for instance, often leads to the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). acs.org Microbial degradation can result in a variety of products, depending on the microorganisms present and the environmental conditions. nih.govnih.gov For example, some bacteria are known to hydrolyze the amide bond in sulfonamides. nih.gov
Based on the degradation of other sulfonamides, potential environmental degradation products and metabolites of this compound could include compounds such as 4-methoxyphenol, propanesulfonic acid, and various hydroxylated or otherwise modified derivatives. The identification and characterization of these products are crucial for a complete understanding of the environmental fate and potential toxicity of the parent compound.
Table 1: Potential Degradation Products of this compound (Inferred from General Sulfonamide Degradation Pathways)
| Potential Degradation Product | Inferred Formation Pathway |
| 4-Methoxyphenol | Cleavage of the ether bond |
| Propane-1-sulfonamide (B152785) | Cleavage of the ether bond |
| Sulfanilic acid derivatives | Cleavage of the S-N bond and subsequent reactions |
| Aniline derivatives | Cleavage of the S-N bond and subsequent reactions |
| Hydroxylated parent compound | Hydroxylation of the aromatic ring |
Ecological Implications of this compound and its Transformation Products in Environmental Compartments
The ecological implications of this compound and its transformation products are a significant concern, given the known environmental risks associated with the broader class of sulfonamides. acs.orgnih.gov Sulfonamides can exhibit toxic effects on various aquatic organisms, with algae being particularly sensitive. researchgate.netnih.gov The presence of these compounds in aquatic environments can disrupt the balance of ecosystems. nih.gov
A critical aspect of the environmental risk of sulfonamides is the biological activity and toxicity of their degradation products. nih.govresearchgate.net In many cases, transformation products can be more toxic than the original compound. researchgate.netresearchgate.net Furthermore, the incomplete degradation of sulfonamides can lead to the formation of persistent and mobile byproducts that can contaminate water resources. nih.govresearchgate.net There is a significant lack of data on the ecotoxicity of the vast number of potential sulfonamide transformation products. nih.govresearchgate.net This knowledge gap hinders a comprehensive environmental risk assessment. nih.gov The continuous introduction of sulfonamides into the environment, even at low concentrations, can lead to a "false persistence," posing a long-term threat to ecosystems and potentially contributing to the development of antibiotic resistance. nih.gov
Table 2: Summary of Ecological Implications of Sulfonamides and Their Transformation Products
| Aspect | Ecological Implication |
| Toxicity to Aquatic Life | Sulfonamides can be toxic to microorganisms, algae, plants, and fish. Algae are often the most sensitive organisms. researchgate.netnih.gov |
| Persistence and Bioaccumulation | Due to their frequent use, sulfonamides can exhibit "false persistence" in the environment. nih.gov |
| Toxicity of Transformation Products | Degradation products can be more toxic than the parent sulfonamide compounds. researchgate.netresearchgate.net |
| Antibiotic Resistance | The presence of sulfonamides in the environment can contribute to the development and spread of antibiotic-resistant bacteria. |
| Knowledge Gaps | There is a significant lack of ecotoxicological data for the majority of sulfonamide transformation products. nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
